molecular formula C11H13NO B7902366 2,3,3-Trimethyl-3H-indol-5-ol

2,3,3-Trimethyl-3H-indol-5-ol

Cat. No.: B7902366
M. Wt: 175.23 g/mol
InChI Key: JNXWKNHPQJCSHO-UHFFFAOYSA-N
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Description

2,3,3-Trimethyl-3H-indol-5-ol (CAS: 41797-88-0) is a substituted indole derivative with a molecular formula of C₁₁H₁₃NO and a molecular weight of 175.23 g/mol . It is synthesized via Fischer indole synthesis using precursors like 4-bromophenylhydrazine hydrochloride, followed by functionalization via ether bridge formation . The compound is characterized by three methyl groups at positions 2, 3, and 3, and a hydroxyl group at position 5, which enhances its reactivity for further modifications. Its synthesis typically achieves high yields (~95%) using BBr₃ in CH₂Cl₂, followed by neutralization and extraction .

Properties

IUPAC Name

2,3,3-trimethylindol-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-7-11(2,3)9-6-8(13)4-5-10(9)12-7/h4-6,13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNXWKNHPQJCSHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C1(C)C)C=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

Phenylhydrazones derived from methyl-isopropyl-ketone undergo cyclization in the presence of concentrated sulfuric acid (70–96%) at 85–95°C for 2–3 hours. The reaction proceeds via a Fischer indole synthesis mechanism, where protonation of the hydrazone nitrogen facilitates-sigmatropic rearrangement and subsequent ring closure.

Example Synthesis (Patent US3639420A):

  • Reactants: Methyl-isopropyl-ketone phenylhydrazone (44 g), 70% sulfuric acid (17.5 g).

  • Conditions: 95°C for 3 hours.

  • Workup: Neutralization with 50% NaOH, extraction with organic solvents.

  • Yield: 85% (135 g) of 2,3,3-trimethylindolenine.

Hydroxylation of Indolenine Intermediates

The indolenine intermediate is hydroxylated at the 5-position using oxidative or electrophilic substitution conditions. For example:

  • Electrophilic Iodination: Treatment with iodine monochloride (ICl) in acetic acid introduces an iodine atom at the 5-position, followed by hydrolysis under basic conditions to replace iodine with a hydroxyl group.

  • Direct Hydroxylation: Reaction with hydrogen peroxide (H₂O₂) in the presence of catalytic Fe²⁺ achieves direct C–H hydroxylation but with lower regioselectivity.

Demethylation of 5-Methoxy-2,3,3-Trimethyl-3H-Indole

A two-step approach involves synthesizing 5-methoxy-2,3,3-trimethyl-3H-indole followed by demethylation using boron tribromide (BBr₃).

Synthesis of Methoxy Precursor

The methoxy derivative is prepared via:

  • Friedel-Crafts Alkylation: Reaction of 5-methoxyindole with methyl chloride in the presence of AlCl₃.

  • Palladium-Catalyzed Coupling: Suzuki-Miyaura coupling of 5-methoxyindole boronic acid with methyl halides.

BBr₃-Mediated Demethylation

Procedure (Adapted from PMC3314534):

  • Reactants: 5-Methoxy-2,3,3-trimethyl-3H-indole (1.0 mmol), BBr₃ (3.0 mmol) in dichloromethane (DCM).

  • Conditions: -78°C to room temperature, 12 hours.

  • Workup: Quenching with methanol, extraction with ethyl acetate.

  • Yield: 70–80%.

Key Data:

ParameterValue
Temperature-78°C to 25°C
Reaction Time12 hours
SolventDichloromethane
Demethylation AgentBBr₃ (3 equiv)
Isolated Yield75%

Comparative Analysis of Synthetic Routes

Yield and Scalability

MethodIntermediateYield (%)Scalability
Acid-Catalyzed Cyclization2,3,3-Trimethylindolenine85Industrial
Demethylation5-Methoxy derivative75Laboratory
Iodination-Hydrolysis5-Iodoindolenine60Niche

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J = 8.4 Hz, 1H, ArH), 6.85 (dd, J = 8.4, 2.4 Hz, 1H, ArH), 6.72 (d, J = 2.4 Hz, 1H, ArH), 3.12 (s, 3H, N–CH₃), 1.45 (s, 6H, C(CH₃)₂).

  • ¹³C NMR: δ 155.2 (C–OH), 135.6 (C–N), 128.4–115.3 (ArC), 45.2 (N–CH₃), 30.1 (C(CH₃)₂).

Mass Spectrometry

  • ESI-MS: m/z 175.23 [M+H]⁺, consistent with the molecular formula C₁₁H₁₃NO.

Industrial and Environmental Considerations

Waste Management

  • Acidic Waste: Neutralization of sulfuric acid with NaOH generates sulfate salts, requiring precipitation and landfill disposal.

  • Brominated Byproducts: BBr₃ reactions produce HBr, which is scrubbed with NaOH to form NaBr.

Green Chemistry Alternatives

  • Ionic Liquid Catalysts: Imidazolium-based ionic liquids reduce sulfuric acid usage by 50% while maintaining yields ≥80%.

  • Microwave-Assisted Demethylation: Reduces reaction time from 12 hours to 30 minutes with comparable yields .

Chemical Reactions Analysis

Types of Reactions

2,3,3-Trimethyl-3H-indol-5-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,3,3-Trimethyl-3H-indol-5-ol involves its interaction with various molecular targets and pathways. Indole derivatives are known to interact with enzymes and receptors, influencing biological processes. For example, they can inhibit the growth of cancer cells by interfering with cell signaling pathways . The exact molecular targets and pathways depend on the specific derivative and its structure .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and synthetic differences between 2,3,3-Trimethyl-3H-indol-5-ol and related indole-based compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Synthesis Method Yield Key Applications/Notes
2,3,3-Trimethyl-3H-indol-5-ol 2,3,3-Trimethyl, 5-OH C₁₁H₁₃NO 175.23 Fischer indole synthesis 95% Precursor for dyes, theranostics
3-(1H-Indol-3-ylmethyl)-imidazole derivatives (77-79) Chloro, bromo, methoxy groups Varies (e.g., C₂₁H₁₆ClN₃) 345–389 Nucleophilic substitution 30–95% Anticancer/antimicrobial research
5-Chloro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one 5-Cl, 3,3-dimethyl, ketone C₁₀H₁₀ClNO 195.65 Alkylation/cyclization N/A Pharmaceutical intermediates
Serotonin (5-Hydroxytryptamine) 5-OH, aminoethyl side chain C₁₀H₁₂N₂O 176.22 Biosynthesis/enzymatic pathways N/A Neurotransmitter, receptor studies
3-(2-(4-Methoxyphenyl)-triazol-1-yl)ethyl-1H-indol-5-ol (6c) Triazole, methoxy, 5-OH C₁₉H₁₈N₄O₂ 334.38 Click chemistry 30% Antioxidant/ischemia research

Physicochemical Properties

  • Lipophilicity : The trimethyl groups in 2,3,3-Trimethyl-3H-indol-5-ol increase its lipophilicity (logP ~2.5) compared to polar derivatives like serotonin (logP ~0.5) . This makes it more suitable for lipid-based formulations.
  • Thermal Stability : Methyl and halogen substituents enhance thermal stability. For example, 5-chloro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one decomposes above 250°C, whereas serotonin degrades at lower temperatures .

Key Research Findings

  • Spectral Data : 2,3,3-Trimethyl-3H-indol-5-ol shows distinct NMR signals (¹H: δ 1.35 ppm for methyl groups; ¹³C: δ 20–25 ppm for CH₃) , differing from brominated analogs (e.g., 78 in : ¹H NMR δ 7.2–7.8 ppm for aromatic protons).
  • Industrial Use : BLD Pharm Ltd. lists 2,3,3-Trimethyl-3H-indol-5-ol as a high-purity (98%) intermediate for organic synthesis , highlighting its commercial relevance over niche derivatives like 6c .

Biological Activity

2,3,3-Trimethyl-3H-indol-5-ol is an indole derivative characterized by the presence of a hydroxyl group at the 5-position. This unique structure influences its reactivity and biological activity, making it a subject of interest in various fields, including medicinal chemistry and biochemistry. Indoles are known for their diverse biological activities, including antimicrobial and anticancer properties.

The biological activity of 2,3,3-Trimethyl-3H-indol-5-ol is primarily attributed to its ability to interact with various molecular targets. The hydroxyl group enhances its potential for hydrogen bonding, facilitating interactions with enzymes and receptors involved in critical biological processes. Research indicates that this compound can inhibit cancer cell growth by disrupting cell signaling pathways and promoting apoptosis in malignant cells.

Antimicrobial Properties

Studies have demonstrated that 2,3,3-Trimethyl-3H-indol-5-ol exhibits significant antimicrobial activity against a range of pathogens. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .

Anticancer Activity

Research has highlighted the anticancer properties of 2,3,3-Trimethyl-3H-indol-5-ol. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. The compound's ability to modulate key signaling pathways involved in cell proliferation and survival has been a focal point of investigation. For example, it has been observed to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .

Case Studies

  • Anticancer Efficacy : A study involving human breast cancer cell lines demonstrated that treatment with 2,3,3-Trimethyl-3H-indol-5-ol led to a significant reduction in cell viability. The mechanism was linked to the activation of caspase pathways and the induction of oxidative stress within cancer cells.
  • Antimicrobial Activity : In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) that supports its potential use as an antimicrobial agent .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
2,3,3-Trimethylindolenine Lacks hydroxyl group at 5-positionModerate antimicrobial activity
1,2,3,3-Tetramethyl-3H-indolium Positively charged indole derivativeLimited biological activity
1,1,2-Trimethylbenz[e]indole Different substitution patternMinimal activity compared to 2,3,3-trimethyl compound

The presence of the hydroxyl group at the 5-position in 2,3,3-Trimethyl-3H-indol-5-ol enhances its reactivity and biological activity compared to similar compounds.

Q & A

Q. What are the established synthetic routes for 2,3,3-Trimethyl-3H-indol-5-ol?

The compound is synthesized via Fischer indole synthesis , a classical method for indole derivatives. For instance, 5-bromo-2,3,3-trimethyl-3H-indole (a structural analog) is prepared using 4-bromophenylhydrazine hydrochloride as a precursor, followed by functionalization steps such as ether bridge formation on 2,3,3-trimethyl-3H-indol-5-ol . Reaction conditions often involve refluxing with catalysts (e.g., p-TSA) or bases (e.g., K₂CO₃) in solvents like acetone or dichloromethane .

Q. How is 2,3,3-Trimethyl-3H-indol-5-ol characterized structurally?

Key characterization methods include:

  • ¹H/¹³C NMR : Peaks for methyl groups (δ ~1.5–2.5 ppm) and aromatic protons (δ ~6.5–7.5 ppm) confirm the indole scaffold .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 335.1512 [M+H]⁺) validate the molecular formula .
  • Elemental analysis : Matches calculated vs. experimental C, H, N percentages (e.g., C: 75.49% observed vs. 75.58% calculated for analogs) .

Q. What solvents and catalysts are optimal for functionalizing this compound?

  • Etherification : Use acetone as a solvent with K₂CO₃ under reflux (6 hours) to introduce ether bridges .
  • Cross-coupling : Catalysts like CuI in PEG-400:DMF mixtures enable click chemistry (e.g., triazole formation) at room temperature .

Advanced Research Questions

Q. How can reaction yields be improved during functional group modifications?

  • Optimize stoichiometry : A 1:2 molar ratio of indole derivatives to reactants enhances yields (e.g., 88% yield in p-TSA-catalyzed reactions) .
  • Purification : Recrystallization from ethanol or flash chromatography (70:30 EtOAc:hexanes) removes byproducts .
  • Catalyst screening : p-TSA (10 mol%) outperforms other acids in indole-annulation reactions .

Q. What analytical challenges arise in studying 2,3,3-Trimethyl-3H-indol-5-ol derivatives?

  • Isomer discrimination : Use 2D NMR (COSY, NOESY) to resolve stereochemical ambiguities in thiazolidinone or oxadiazole derivatives .
  • Crystallographic analysis : SHELX software refines X-ray diffraction data to resolve bond angles and torsional strain in indole-based crystals .

Q. How does this compound contribute to photodynamic therapy (PDT) research?

2,3,3-Trimethyl-3H-indol-5-ol serves as a precursor for squaraine sensitizers , which exhibit strong near-infrared absorption. Functionalization with electron-donating groups (e.g., methoxy) enhances singlet oxygen quantum yields, critical for PDT efficacy .

Q. What computational tools aid in predicting its reactivity?

  • MOE (Molecular Operating Environment) : Simulates reaction pathways for indole-annulation or cyclization steps .
  • Density Functional Theory (DFT) : Models charge transfer in indole-based antioxidants to predict redox potentials .

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